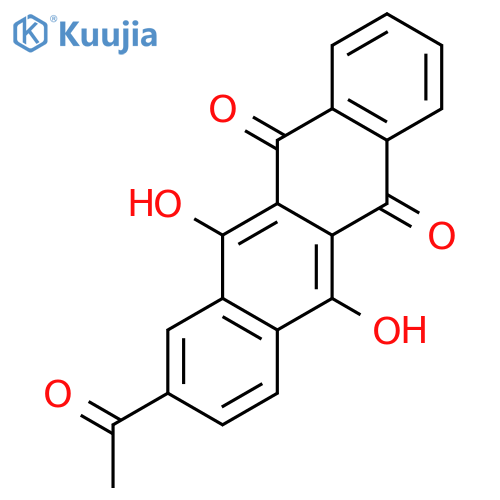Cas no 84499-12-7 (Dianhydro Idarubicinaglycone)

Dianhydro Idarubicinaglycone structure
商品名:Dianhydro Idarubicinaglycone
Dianhydro Idarubicinaglycone 化学的及び物理的性質
名前と識別子
-
- 5,12-NAPHTHACENEDIONE, 8-ACETYL-6,11-DIHYDROXY-
- Bisanhydrous Idarubicin Aglycone
- Idarubicin Impurity 1
- Dianhydro Idarubicinaglycone
- 8-Acetyl-6,11-dihydroxytetracene-5,12-dione
- SCHEMBL13376503
- 84499-12-7
-
- インチ: InChI=1S/C20H12O5/c1-9(21)10-6-7-13-14(8-10)20(25)16-15(19(13)24)17(22)11-4-2-3-5-12(11)18(16)23/h2-8,22-23H,1H3
- InChIKey: NLLXTPKSAWMWCF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 332.06847348Da
- どういたいしつりょう: 332.06847348Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 1
- 複雑さ: 599
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 91.7Ų
Dianhydro Idarubicinaglycone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D303045-.5mg |
Dianhydro Idarubicinaglycone |
84499-12-7 | 5mg |
$190.00 | 2023-05-18 | ||
| TRC | D303045-0.5mg |
Dianhydro Idarubicinaglycone |
84499-12-7 | 0.5mg |
$ 155.00 | 2022-06-05 | ||
| TRC | D303045-2.5mg |
Dianhydro Idarubicinaglycone |
84499-12-7 | 2.5mg |
$873.00 | 2023-05-18 | ||
| TRC | D303045-5mg |
Dianhydro Idarubicinaglycone |
84499-12-7 | 5mg |
$1499.00 | 2023-05-18 | ||
| TRC | D303045-50mg |
Dianhydro Idarubicinaglycone |
84499-12-7 | 50mg |
$ 15000.00 | 2023-09-08 |
Dianhydro Idarubicinaglycone 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Soichiro Tsuda Soft Matter, 2014,10, 6038-6046
84499-12-7 (Dianhydro Idarubicinaglycone) 関連製品
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 57707-64-9(2-azidoacetonitrile)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
